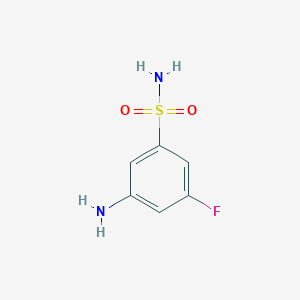

3-Amino-5-fluorobenzene-1-sulfonamide

描述

Structural Characterization of 3-Amino-5-fluorobenzene-1-sulfonamide

Molecular Formula and Stereochemical Configuration Analysis

This compound (CAS 1193388-81-6) exhibits a molecular formula of C₆H₇FN₂O₂S , with a molecular weight of 190.02 g/mol . Its structure comprises a benzene ring substituted with an amino group (-NH₂) at position 3, a fluorine atom at position 5, and a sulfonamide group (-SO₂NH₂) at position 1. The sulfonamide group adopts a tetrahedral geometry, while the benzene ring remains planar. The compound lacks stereocenters, rendering it achiral.

| Position | Substituent | Key Feature |

|---|---|---|

| 1 | -SO₂NH₂ | Tetrahedral sulfonamide |

| 3 | -NH₂ | Aromatic amino group |

| 5 | -F | Electron-withdrawing fluorine |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound (predicted based on analogous compounds like 3-fluorobenzenesulfonamide) would exhibit:

- Aromatic protons : Peaks in the range 7.3–7.8 ppm , with splitting patterns influenced by fluorine and sulfonamide groups.

- Amino protons : Broad singlet around 5–6 ppm (DMSO-d₆ solvent).

- Fluorine coupling : Protons adjacent to fluorine may show doublets or multiplets due to J-coupling (e.g., J ≈ 8–12 Hz).

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-4, H-6) | 7.5–7.8 | Doublet of doublets |

| Aromatic (H-3) | 7.3 | Singlet |

| -NH₂ | 5.0–6.0 | Broad singlet |

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Key FT-IR absorption bands for this compound are:

- S=O stretching : Strong peaks at 1335–1370 cm⁻¹ (asymmetric) and 1150–1200 cm⁻¹ (symmetric).

- N-H stretching : Broad bands at 3300–3500 cm⁻¹ (primary amine).

- C-F stretching : Medium absorption around 1000–1400 cm⁻¹ .

- Aromatic C-H bending : Peaks at 730–800 cm⁻¹ (monosubstituted benzene).

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S=O (asymmetric) | 1335–1370 | Sulfonamide group |

| N-H (stretch) | 3300–3500 | Primary amine |

| C-F | 1000–1400 | Fluorine substituent |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound ([M+H]⁺ = 191.02850 ) would display:

- Molecular ion : m/z 191 (base peak).

- Fragmentation : Loss of SO₂ (m/z 64) yields a fragment at m/z 127 (C₆H₆FN₂⁺).

- Fluorine-containing fragments : Peaks at m/z 95 (C₅H₄F⁺) and m/z 112 (C₆H₆F⁺).

| Fragment | m/z | Structure |

|---|---|---|

| [M+H]⁺ | 191 | C₆H₈FN₂O₂S⁺ |

| [M - SO₂]⁺ | 127 | C₆H₆FN₂⁺ (fluorobenzenediamine) |

| [C₅H₄F]⁺ | 95 | Fluorobenzene fragment |

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations predict:

属性

IUPAC Name |

3-amino-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFJJOMPQPAGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes Overview

The preparation of 3-Amino-5-fluorobenzene-1-sulfonamide generally follows a multi-step synthetic pathway involving:

- Sulfonation of a fluorinated aromatic precursor

- Conversion to sulfonyl chloride intermediates

- Amination to form the sulfonamide group

- Hydrolysis or purification steps to obtain the final product

Two main strategies dominate:

- Classical sulfonation using chlorosulfonic acid and acetanilide derivatives

- Modern one-pot copper-catalyzed decarboxylative chlorosulfonylation and amination

Classical Sulfonation and Amination Method

This method is well-documented in patent CN105237446A and involves the following key steps:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| (a) Sulfonation | Addition of chlorosulfonic acid to acetanilide derivative at 40-60 °C | 40-60 °C, 1-2 h | Chlorosulfonic acid, Acetanilide | Formation of N-acetylsulfanilic acid intermediate |

| (b) Chlorination | Reaction with thionyl chloride (SOCl2) and catalyst (DMF) in dichloroethane | 65-75 °C, 1-3 h | SOCl2, DMF, Dichloroethane | Conversion to sulfonyl chloride |

| (c) Amination | Dropwise addition to aqueous ammonia solution (22-25%) at 15-42 °C | 15-42 °C, 1-2 h | Ammonia water | Formation of crude acetylaminobenzene sulfonamide |

| (d) Hydrolysis | Reflux with NaOH (20-30%) at 90-95 °C followed by acidification | 90-95 °C, 2-3 h | NaOH, Acid solution | Hydrolysis to this compound |

This method emphasizes precise molar ratios and temperature control to reduce chlorosulfonic acid usage and improve yield and purity. The hydrolysis step removes the acetyl protecting group, yielding the free amino sulfonamide.

Copper-Catalyzed One-Pot Decarboxylative Chlorosulfonylation and Amination

A more recent approach involves a one-pot strategy that merges decarboxylative chlorosulfonylation of aromatic acids with direct amination to form sulfonamides, as reported in recent research (2023):

- Utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides.

- Followed by in situ reaction with ammonia or amines to yield sulfonamides.

- No need for prefunctionalization of acids or amines.

- Allows for diverse substrate scope, including electron-deficient and ortho-substituted aromatics.

- Reaction conditions are mild, and the process is efficient with yields ranging from 61% to 85% for various substrates.

- The method also extends to fluorosulfonylation using Selectfluor, enabling preparation of sulfonyl fluorides as intermediates.

This method is advantageous due to its operational simplicity, broad substrate tolerance, and applicability in pharmaceutical analogue synthesis.

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

Another industrially relevant process involves reacting anilines with sulfonyl chlorides in the presence of catalysts such as amides or tertiary amines:

- Reaction temperature ranges between 110 °C and 160 °C.

- Catalysts like N,N-dimethylformamide or high-boiling tertiary amines enhance conversion.

- Solvents such as toluene, xylene, or diethylbenzene are used to maintain miscibility.

- Reaction times vary from 3 to 12 hours depending on temperature.

- The process avoids acid acceptors and minimizes by-product formation.

- Post-reaction workup includes cooling, solvent addition, aqueous extraction, and filtration to isolate the sulfonamide.

This method is scalable and suitable for high-concentration aniline substrates, yielding sulfonamides with high purity and conversion rates.

Green Chemistry and Catalytic Advances

Recent advances focus on environmentally friendly methods:

- Use of copper-catalyzed reactions in deep eutectic solvents (DES) to synthesize sulfonamides.

- Triaryl bismuth reagents combined with sodium metabisulfite (Na2S2O5) provide an efficient and atom-economical route.

- The bismuth salts formed are easily removed by water precipitation.

- This method avoids toxic organic by-products and harsh reagents, aligning with green chemistry principles.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Classical Sulfonation (Patent CN105237446A) | Chlorosulfonic acid, Acetanilide, SOCl2, NH3, NaOH | 40-95 °C, multi-step | Well-established, high purity | High yield, reduced chlorosulfonic acid use | Requires careful temperature and molar control |

| Copper-Catalyzed One-Pot Decarboxylative Method | Aromatic acid, Cu catalyst, SOCl2 or Selectfluor, amines | Mild, one-pot | Operationally simple, broad scope | 61-85% yield | Suitable for diverse substrates, pharmaceutical relevance |

| Aniline + Sulfonyl Chloride (Patent US20030236437A1) | Aniline, sulfonyl chloride, DMF or amine catalyst, toluene | 110-160 °C, 3-12 h | Scalable, high concentration substrate | High conversion, minimal by-products | Industrially preferred for scale-up |

| Green Catalytic Method | Triaryl bismuth, Na2S2O5, Cu catalyst, DES solvent | Mild, green solvent | Environmentally friendly, atom economical | Good yields | Avoids toxic by-products, easy catalyst removal |

Research Findings and Practical Considerations

- The classical method's stepwise approach allows isolation of intermediates, facilitating purification but requires longer reaction times and multiple steps.

- The copper-catalyzed one-pot method significantly reduces synthesis time and waste, with high functional group tolerance.

- Industrial processes favor sulfonyl chloride intermediates due to their high reactivity and ease of handling.

- Catalyst choice (DMF, tertiary amines, copper complexes) critically affects reaction rates and selectivity.

- Hydrolysis conditions must be optimized to prevent degradation of the amino sulfonamide.

- Green chemistry approaches are gaining traction to minimize environmental impact without sacrificing efficiency.

化学反应分析

Types of Reactions: 3-Amino-5-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used under controlled conditions.

Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are commonly employed.

Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitro compounds.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

科学研究应用

Antimicrobial Activity

3-Amino-5-fluorobenzene-1-sulfonamide exhibits notable antimicrobial properties, primarily through its structural similarity to para-aminobenzoic acid (PABA), a vital component in bacterial folic acid synthesis. This mimicry allows the compound to inhibit the enzyme dihydropteroate synthase, leading to antimicrobial effects against various bacterial strains, including resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Inhibition of Dihydropteroate Synthase

A study demonstrated that derivatives of this compound effectively inhibited dihydropteroate synthase in Escherichia coli, showcasing the compound's potential as a lead for developing new antibiotics against resistant bacterial strains .

Carbonic Anhydrase Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. These enzymes play critical roles in tumor growth and metastasis, making their inhibitors valuable in cancer therapy.

Case Study: Selective Inhibition of Tumor-Associated CAs

Research indicated that certain pyridinium derivatives of this compound are nanomolar-potent inhibitors of CA IX and CA XII. These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific CA isoforms, potentially leading to therapeutic applications in oncology .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel compounds with enhanced biological activities. The ability to modify its structure allows researchers to explore a wide range of derivatives that may possess improved efficacy or reduced toxicity.

Table: Summary of Synthesized Derivatives and Their Activities

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridinium derivative | CA IX Inhibition | 0.002 | |

| Triazole derivative | Antimicrobial | 0.05 | |

| Fluorinated sulfonamide | Antibacterial against MRSA | 0.01 |

Potential in Drug Development

The structural features of this compound make it a promising candidate for further drug development. Its ability to target specific enzymes involved in critical biological processes opens avenues for creating drugs that can effectively combat infections and tumors with fewer side effects.

作用机制

The mechanism by which 3-Amino-5-fluorobenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism would vary based on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Chlorine and bromine at adjacent positions (e.g., 3-amino-2-bromo-5-chloro analog) introduce steric and electronic effects that may alter binding kinetics.

- Aryl Modifications: The trifluoromethyl (-CF₃) group in 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide enhances lipophilicity, which could improve blood-brain barrier penetration in drug design.

生物活性

3-Amino-5-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores the compound's biological activity, synthesizing findings from multiple studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 190.2 g/mol. The structure features an amino group and a fluorine atom on the benzene ring, contributing to its biological properties.

Inhibition of Enzymes:

Research indicates that sulfonamide derivatives, including this compound, can act as inhibitors for various enzymes. For instance, some studies have highlighted their potential as inhibitors for carboxylesterases (CEs), which are crucial in drug metabolism. Specifically, these compounds exhibit selectivity towards human intestinal carboxylesterases, which may help mitigate side effects from drugs like CPT-11 used in cancer therapy .

Neuropharmacological Effects:

The compound has also been investigated for its neuropharmacological effects, particularly in relation to neurotransmitter systems. It has shown potential as an inhibitor of γ-aminobutyric acid (GABA) uptake, which is significant for conditions such as anxiety and epilepsy .

Table 1: Summary of Biological Activities

| Activity | Target/Effect | IC50/EC50 Values |

|---|---|---|

| GABA Uptake Inhibition | GABA Transporters | Not specified |

| Carboxylesterase Inhibition | Human Intestinal Carboxylesterase | Selective Inhibition |

| Antiproliferative Activity | Various Cancer Cell Lines (e.g., U87MG) | IC50 = 7.7 µM |

| Kinase Inhibition | GSK-3β, IKK-β | IC50 = 8 nM |

Case Studies

-

Antiproliferative Activity:

A study assessed the antiproliferative effects of various sulfonamides on glioblastoma cell lines (U87MG). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 7.7 µM, suggesting its potential as a therapeutic agent against aggressive brain tumors . -

Enzyme Inhibition:

In another investigation focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit human intestinal carboxylesterases selectively. The findings demonstrated that it could effectively inhibit these enzymes without affecting other related enzymes, indicating a promising profile for reducing drug-related toxicities .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. Modifications in the substituents on the benzene ring can lead to variations in potency and selectivity:

- Fluorination: The presence of fluorine enhances lipophilicity and binding affinity to target proteins.

- Amino Group Positioning: The position of the amino group relative to the sulfonamide moiety plays a critical role in determining activity against specific targets.

常见问题

Q. What are the key synthetic pathways for 3-amino-5-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a fluorinated benzene precursor. For example, reacting 5-fluoro-3-nitrobenzenesulfonyl chloride with ammonia under controlled pH (7–9) and low temperature (0–5°C) to form the sulfonamide intermediate, followed by nitro-group reduction using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Solvent choice (e.g., THF vs. DMF) and stoichiometric ratios of reagents significantly impact side-product formation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine at C5, sulfonamide at C1). For example, the amino group (–NH₂) typically shows a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 204.04) .

- Elemental Analysis : To validate empirical formula (C₆H₅FN₂O₂S) .

Q. What are the key structure-activity relationships (SAR) for sulfonamide derivatives like this compound?

The fluorine atom at C5 enhances electronegativity, improving binding affinity to target enzymes (e.g., carbonic anhydrase) via polar interactions. The sulfonamide group (–SO₂NH₂) acts as a zinc-binding motif in metalloenzyme inhibition, while the amino group (–NH₂) facilitates hydrogen bonding with active-site residues . Substitutions at other positions (e.g., chloro at C4) can alter lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on the binding mode of this compound to enzymes like carbonic anhydrase?

Crystallographic studies (resolution ≤2.1 Å) reveal that the sulfonamide group coordinates with the active-site zinc ion, while the fluorine atom stabilizes hydrophobic interactions with residues like Val-121 and Phe-131 in human carbonic anhydrase II . If conflicting data arise (e.g., alternative binding poses), refine crystallization conditions (e.g., pH 7.4, PEG 3350 precipitant) and employ molecular docking simulations to validate steric feasibility .

Q. What experimental strategies can address discrepancies in reported biological activity data for this compound?

- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM CAII) and buffer systems (e.g., Tris-HCl, pH 7.4) to minimize variability .

- Control Experiments : Include known inhibitors (e.g., acetazolamide) to benchmark activity.

- Metabolic Stability Tests : Incubate the compound with liver microsomes (e.g., human S9 fraction) to assess degradation rates, which may explain inconsistent in vivo results .

Q. How can researchers optimize the fluorinated sulfonamide scaffold for selective enzyme inhibition?

- Positional Scanning : Synthesize analogs with fluorine at C2/C4 and compare inhibition constants (Kᵢ) via isothermal titration calorimetry (ITC).

- Co-crystallization Studies : Identify residues critical for selectivity (e.g., Thr-200 in CAII vs. Ser-201 in CAIX) to guide rational design .

- QSAR Modeling : Use Gaussian-based DFT calculations to predict electronic effects of substituents on binding energy .

Methodological Guidance

Q. What are best practices for handling contradictory spectral data during structural elucidation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation).

- Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to resolve ambiguous NH₂ signals in crowded spectra .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。